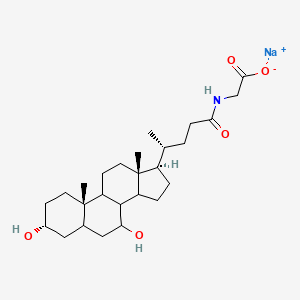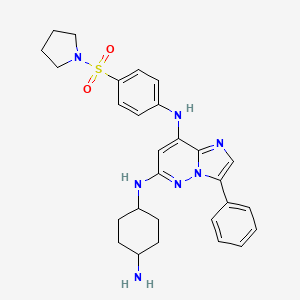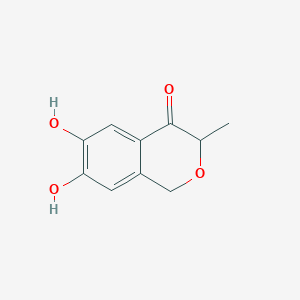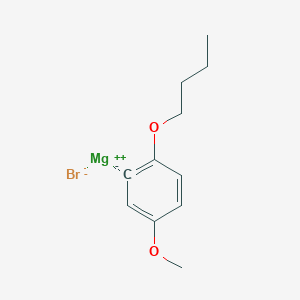
(2-n-Butyloxy-5-methoxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the reaction of 2-n-butyloxy-5-methoxyphenyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in tetrahydrofuran as the solvent to stabilize the Grignard reagent. The process involves:
Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and drying.
Formation of Grignard Reagent: The activated magnesium is added to a solution of 2-n-butyloxy-5-methoxyphenyl bromide in tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred and heated to initiate the reaction, forming the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with precise temperature and atmosphere controls are used to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction: Reduces certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Nitriles: Reduces nitriles to primary amines in the presence of an acid.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Amines: From reduction of nitriles.
Aplicaciones Científicas De Investigación
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Preparation of biologically active compounds for research and drug development.
Medicine: Synthesis of intermediates for active pharmaceutical ingredients.
Industry: Production of polymers, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon acting as a nucleophile. This allows it to attack electrophilic carbon atoms in carbonyl groups, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium Bromide: Used for forming carbon-carbon bonds with smaller alkyl groups.
Ethylmagnesium Bromide: Similar in reactivity but with different steric and electronic properties.
Uniqueness
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence the reactivity and selectivity of the Grignard reagent. The presence of the butyloxy and methoxy groups can provide steric hindrance and electronic effects that differentiate it from other Grignard reagents.
Propiedades
Fórmula molecular |
C11H15BrMgO2 |
|---|---|
Peso molecular |
283.44 g/mol |
Nombre IUPAC |
magnesium;1-butoxy-4-methoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-4-9-13-11-7-5-10(12-2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KBOGFEHIRPHAAL-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


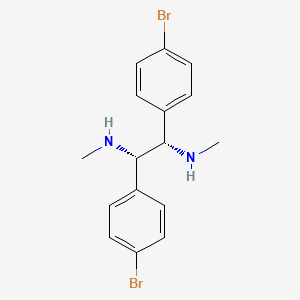
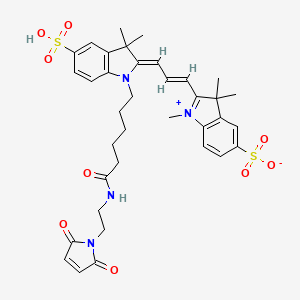
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
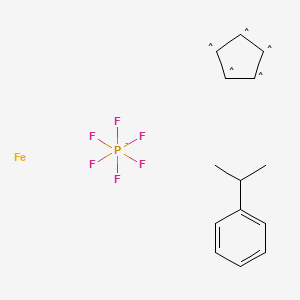
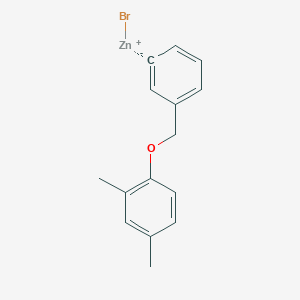
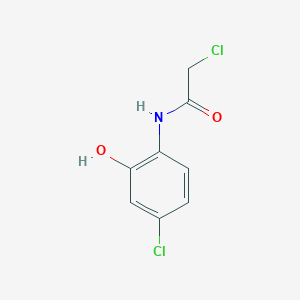
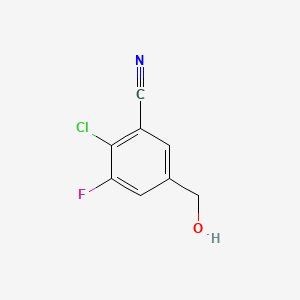
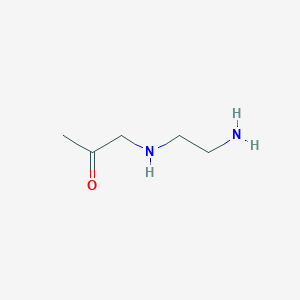
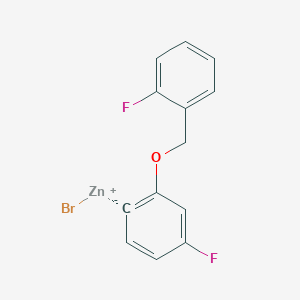
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
